molecular formula C20H16Cl3N3O B11281772 6-Chloro-N-(2,5-dichlorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine

6-Chloro-N-(2,5-dichlorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine

Cat. No.: B11281772
M. Wt: 420.7 g/mol
InChI Key: FNSBEJDIPXHWDN-UHFFFAOYSA-N
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Description

6-Chloro-N-(2,5-dichlorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is a complex organic compound with a fused quinoline ring system. Its chemical structure consists of a quinoline core substituted with a chlorophenyl group and a pyrrolidine-1-carbonyl moiety. Let’s break down its components:

    Quinoline Ring: The quinoline ring is a heterocyclic aromatic system containing a nitrogen atom. It is found in various natural products and synthetic compounds.

    Chlorophenyl Group: The chlorophenyl group contributes to the compound’s overall reactivity and properties.

    Pyrrolidine-1-carbonyl Moiety: The pyrrolidine-1-carbonyl group is a five-membered ring containing a carbonyl (C=O) group. It imparts specific chemical functionality.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 6-chloroquinoline-4-amine with 2,5-dichlorobenzoyl chloride in the presence of a base (such as pyridine or triethylamine). The reaction proceeds via an acylation process, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 6-chloroquinoline-4-amine, 2,5-dichlorobenzoyl chloride, base (e.g., pyridine)

    Solvent: Organic solvent (e.g., dichloromethane, chloroform)

    Temperature: Room temperature or slightly elevated

    Workup: Acidification and extraction

Industrial Production: The industrial production of this compound may involve large-scale synthesis using optimized conditions. specific proprietary methods and conditions are typically confidential.

Chemical Reactions Analysis

6-Chloro-N-(2,5-dichlorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

    Substitution: The chlorophenyl group is susceptible to substitution reactions (e.g., nucleophilic aromatic substitution).

    Major Products: The specific products depend on reaction conditions and reagents.

Scientific Research Applications

This compound finds applications in diverse fields:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Industry: It could serve as a precursor for other quinoline-based compounds.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. potential targets and pathways include interactions with enzymes, receptors, or cellular signaling pathways.

Properties

Molecular Formula

C20H16Cl3N3O

Molecular Weight

420.7 g/mol

IUPAC Name

[6-chloro-4-(2,5-dichloroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C20H16Cl3N3O/c21-12-4-6-17-14(9-12)19(25-18-10-13(22)3-5-16(18)23)15(11-24-17)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25)

InChI Key

FNSBEJDIPXHWDN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=CC(=C4)Cl)Cl)Cl

Origin of Product

United States

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